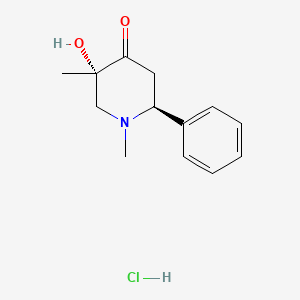
4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride is a derivative of piperidine. It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs. This compound is notable for its structural complexity and its role in various synthetic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride can be achieved through several methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple, inexpensive, and mild reduction to various racemic or enantiopure 4-piperidones . Another method includes a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford the corresponding tertiary propargylamines .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yields and purity of the final product. The use of polymer-supported scavenger amines or ammonia/ethanol for selective cleavage of the piperidone protecting group is also common in industrial applications .
化学反応の分析
Types of Reactions
4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions, such as the conjugate reduction using zinc/acetic acid, are common.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc/acetic acid and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various racemic or enantiopure 4-piperidones, tertiary propargylamines, and substituted derivatives .
科学的研究の応用
4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and alkaloids.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, influencing various biochemical pathways. Its effects are mediated through the formation of intermediates that interact with enzymes and receptors in the body.
類似化合物との比較
Similar Compounds
4-Piperidone: A simpler derivative used as an intermediate in chemical synthesis.
4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(1-naphthyl)-, hydrochloride: Another derivative with a different substituent at the 6-position.
4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-tolyl)-, hydrochloride: A similar compound with a p-tolyl group at the 6-position.
Uniqueness
The uniqueness of 4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride lies in its specific structural configuration and the presence of multiple substituents, which confer distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
特性
CAS番号 |
66440-03-7 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC名 |
(2S,5S)-5-hydroxy-1,5-dimethyl-2-phenylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(16)9-14(2)11(8-12(13)15)10-6-4-3-5-7-10;/h3-7,11,16H,8-9H2,1-2H3;1H/t11-,13-;/m0./s1 |
InChIキー |
DKHCKZZUCLCSKM-JZKFLRDJSA-N |
異性体SMILES |
C[C@@]1(CN([C@@H](CC1=O)C2=CC=CC=C2)C)O.Cl |
正規SMILES |
CC1(CN(C(CC1=O)C2=CC=CC=C2)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


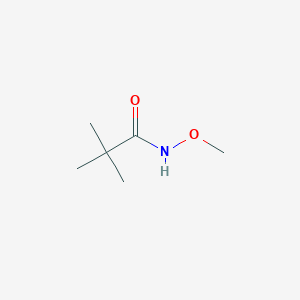
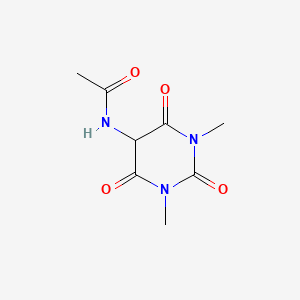



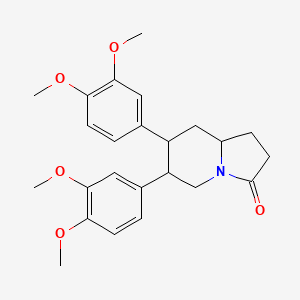
stannane](/img/structure/B14485260.png)
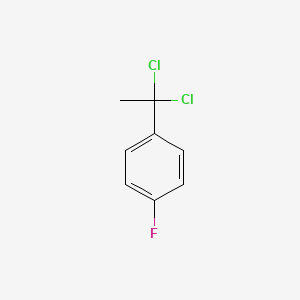
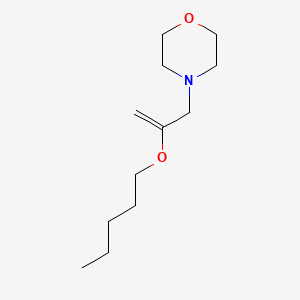

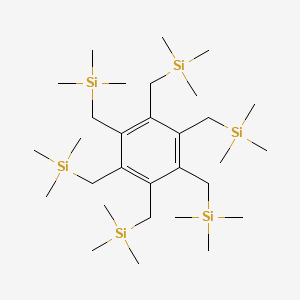
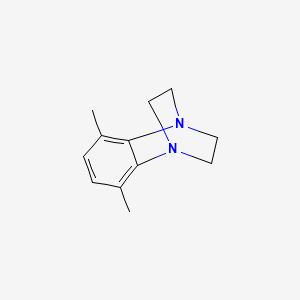
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)

